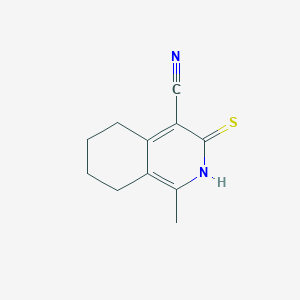

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

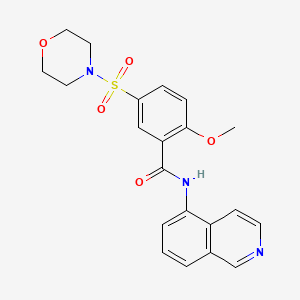

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile (MTTHC) is a novel organonitrogen compound that has been studied for its potential applications in medicinal chemistry and medicinal biochemistry. MTTHC is a heterocyclic compound that is composed of two nitrogen atoms and one carbon atom. It has a molecular weight of 211.3 g/mol and a melting point of 116-118°C.

Applications De Recherche Scientifique

Synthesis and Alkylation

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is involved in various synthesis processes. For instance, it can be synthesized through the condensation of cyclohexylidene(cyano)thioacetamides with aldehydes or 2-acyl-1-(morpholin-4-yl)cycloalkenes with dithiomalonamide. This process yields 1-alkyl(aryl)-3-thioxo hexahydroisoquinoline-4-carbonitriles. These compounds can then react with various alkylating agents to produce isoquinolin-3-yl sulfides or products of Thorpe cyclization, thieno[2,3-c]isoquinolines (Dyachenko & Vovk, 2012).

Chemical Transformations for Heterocyclic Synthesis

The compound also plays a role in the synthesis of heterocyclic derivatives. For instance, its reactions with cyanoacetanilides and monothiomalonodiamide lead to the creation of 2-substituted 3-oxo-1-phenyl hexahydroisoquinoline-4-carbonitriles and 3-thioxo hexahydroisoquinoline-4-carboxamide. These are used in further chemical transformations to produce various heterocyclic compounds (Dyachenko & Vovk, 2012).

Role in Synthesizing Thienotetrahydroquinolines

1-Methyl-3-thioxo hexahydroisoquinoline-4-carbonitrile is a precursor in synthesizing thienotetrahydroisoquinolines, which are significant in medicinal chemistry. It's used as a starting material for the synthesis of various pyrimidothienotetrahydroisoquinolines, demonstrating its versatility in organic synthesis (El-Dean, Radwan, & Zaki, 2008).

Synthesis of Functionally Substituted Derivatives

The compound is used in synthesizing functionally substituted derivatives, such as 4-carbamoyl(thiocarbamoyl)-3-thioxo hexahydroisoquinolines, through specific chemical reactions. These derivatives have potential applications in various areas of chemistry and pharmacology (Dyachenko & Vovk, 2012).

Mécanisme D'action

Target of Action

Similar hexahydroisoquinolin derivatives have been implicated as inhibitors of the histone lysine methyltransferase ezh2 , a key component in cancer aggressiveness, metastasis, and poor prognosis.

Mode of Action

It’s synthesized by the s n vin reaction of 2-acetyl-1- (n -morpholinyl)acetylcyclohexene with malonothio (dithio)amides . The cyclocondensation direction was confirmed with the X-ray diffraction analysis of 1-methyl-3-methylthio-5,6,7,8-tetrahydroisoquinoline-4-carboxamide .

Result of Action

Related compounds have shown inhibitory effects on ezh2, which could potentially impact cancer aggressiveness and metastasis .

Propriétés

IUPAC Name |

1-methyl-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBIVWBHKOGCDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=C(C(=S)N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2740862.png)

![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2740864.png)

![ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740868.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2740872.png)

![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2740875.png)

![8-fluoro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2740882.png)

![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)